molecular formula C12H20O4 B1357392 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 24730-88-9

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Katalognummer: B1357392
CAS-Nummer: 24730-88-9
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: VFWAGFFGWYTECB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 24730-88-9 . It is a colorless to light-yellow liquid .


Synthesis Analysis

The synthesis of this compound involves the use of pTSA.H2O (1 equiv.) in an acetone/H2O (0.5 M, 1/1) solution . The mixture is refluxed overnight, then concentrated to remove acetone . The resulting solution is diluted with ethyl acetate, and the layers are separated .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 37 bonds . These include 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 2 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.29 . The compound is stored in a refrigerator and shipped at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

  • Enantiomerically Pure Spiroacetals: A new approach for synthesizing enantiomerically pure spiroacetals, including Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives, involves using enantiomerically pure homopropargylic alcohols obtained from lithium acetylide opening of enantiomerically pure epoxides (Schwartz et al., 2005). This method is applicable to complex spiroacetal systems and allows for individual construction of the spiroacetal rings.

Crystallographic Analysis

  • Supramolecular Arrangements: The preparation of this compound and its derivatives has been studied with a focus on the relationship between molecular and crystal structure. These studies highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements (Graus et al., 2010).

Nonlinear Optical Materials

  • Optical Device Applications: Research has identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a new organic material suitable for nonlinear optical devices. Studies focused on material purification, single crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).

Pheromone Synthesis

  • Bee Pheromone Component: The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate (Mori & Ikunaka, 1984).

Pharmacological Evaluation

  • Dopamine Agonists: A study on the pharmacological evaluation of 7-methyl-1,4-dioxaspiro[4.5]decanes, related to this compound, showed potential as dopamine agonists, particularly in the cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).

Mass Spectrometric Study

  • Mass Spectrometry: A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its fragmentation patterns, which is crucial for understanding its chemical behavior and properties (Solomons, 1982).

Synthetic Methods Development

  • Organic Synthesis: Research has been focused on developing efficient synthetic methods for various dioxaspiro[4.5]decane derivatives, which are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Feng-bao, 2006).

Safety and Hazards

The safety information for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Wirkmechanismus

Target of Action

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile compound with multiple potential targets. It has been used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . These targets play crucial roles in pain management, regulation of extracellular matrix, and modulation of transient receptor potential melastatin 8 (TRPM8) receptors respectively .

Mode of Action

The exact mode of action of Ethyl 8-methyl-1,4-dioxaspiro[4Given its use in the synthesis of various therapeutic agents, it can be inferred that it interacts with its targets to induce desired therapeutic effects .

Biochemical Pathways

The compound’s role in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives suggests its involvement in multiple biochemical pathways . These pathways could include pain signaling, extracellular matrix remodeling, and ion channel regulation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Ethyl 8-methyl-1,4-dioxaspiro[4The compound is predicted to have high gastrointestinal absorption and is likely a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its LogP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific therapeutic agent it is used to synthesize. For instance, as a precursor to metalloproteinase inhibitors, it could contribute to the prevention of extracellular matrix degradation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature and pH . Additionally, factors such as the presence of other drugs or disease states in the body could potentially influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the preparation of arylcyclohexanones, metalloproteinase inhibitors, and benzimidazole derivatives, which are therapeutic TRPM8 receptor modulators and apoptosis-inducing agents . The nature of these interactions involves binding to specific active sites on the enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with TRPM8 receptors, which are involved in the regulation of calcium ion channels and play a role in cellular signaling . This interaction can lead to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, its interaction with TRPM8 receptors can modulate calcium ion influx, affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature and inert atmosphere conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to toxic or adverse effects. For instance, it has been observed that high doses can cause cellular stress and apoptosis . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption and blood-brain barrier permeability . These properties suggest that it can effectively reach target tissues and exert its biological effects. Additionally, its interaction with transporters can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with TRPM8 receptors suggests that it may localize to the plasma membrane, where it can modulate calcium ion channels and influence cellular signaling .

Eigenschaften

IUPAC Name

ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWAGFFGWYTECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597294
Record name Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-88-9
Record name Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA (7.0 mL, 14 mmol, 2M solution in THF/ethylbenzene) in THF (10 mL) was added a solution of 1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester (Compound 282H, 2.14 g, 9.99 mmol) in THF (5 mL) at −78° C. under nitrogen. The resulting mixture was stirred at this temperature for 30 min, then a solution of methyl iodide (1.98 g, 14.0 mmol) in THF (5 mL) was added. The resulting mixture was slowly warmed to rt overnight. The reaction was quenched with sat. aq. NH4Cl (20 mL) and diluted with EtOAc (50 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous sodium sulfate. The solvents were evaporated under reduced pressure to give the desired compound as a light-yellow oil, 2.30 g, 100% yield. The material was used in next step without further purification. 1H NMR (CDCl3): 1.20 (s, 3H), 1.26 (t, J=7.1 Hz, 3H), 1.52-1.68 (m, 6H), 2.12-2.17 (m, 2H), 3.94 (s, 4H), 4.15 (q, J=7.1 Hz, 2H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Into a 500 mL round-bottomed flask was added diisopropylamine (7.98 mL) in tetrahydrofuran (233 mL) to give a colorless solution. The mixture was cooled to −78° C. under N2 and n-BuLi (2.5 M in hexanes, 22.40 mL) was added. The reaction was stirred for 30 minutes and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (10 g) was added. The reaction was allowed to stir for 1.5 hours upon which time CH3I (4.38 mL) was added. The reaction was allowed to warm to room temperature overnight with stirring. Water was added and the aqueous layer was extracted with ethyl acetate. The combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by normal phase flash column chromatography (Analogix, 0-50% hexanes/ethyl acetate).
Quantity
7.98 mL
Type
reactant
Reaction Step One
Quantity
233 mL
Type
solvent
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
4.38 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Lithium diethylamide was prepared by adding (5 min) nBuLi in hexanes (94 mL, 150 mmol) to a solution of diisopropylamine (22.80 mL, 160 mmol) in THF (50 mL) at −30° C. (dry ice/acetone) under N2. After 20 min, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (21.43 g, 100 mmol) in THF (25 mL) was added over 5 min. After 20 min, iodomethane (28.4 g, 200 mmol) in THF (25 mL) was added over 5 min. The resulting solution was stirred at −30° C. for 20 min and then allowed to slowly warm to room temperature overnight under N2. The reaction was quenched with water (200 mL). The solution was concentrated to remove THF. The aqueous solution was extracted with CH2Cl2 (3×100 mL) and the organic layer dried (MgSO4), filtered, and concentrated to yield ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (22 g, 96 mmol, 96% yield) as a yellow oil. LCMS: m/z 229 (M+H). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.13 (2 H, q, J=7.22 Hz), 3.92 (4 H, s), 2.06-2.16 (2 H, m), 1.57-1.66 (4 H, m), 1.51 (2 H, dd, J=12.97, 4.12 Hz), 1.24 (3 H, t, J=7.17 Hz), 1.17 (3 H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.